Bis(2,4,6-trichlorobenzoyl) Peroxide
Description
Significance of Diacyl Peroxides in Polymer Chemistry
Diacyl peroxides, with the general structure (R-C(O)-O-O-C(O)-R), are a prominent subclass of organic peroxides widely used as radical initiators. vestachem.com Benzoyl peroxide is one of the most well-known examples in this category. tcichemicals.com The decomposition of diacyl peroxides is a two-step process. Initially, the O-O bond breaks to form two acyloxy radicals. These acyloxy radicals can then undergo a secondary reaction, decarboxylation, to yield an aryl or alkyl radical and a molecule of carbon dioxide. wikipedia.org
The utility of diacyl peroxides in polymer chemistry is extensive. They are employed in the production of a wide range of polymers, including polystyrene, polyvinyl chloride (PVC), and polyacrylates. pergan.com The selection of a particular diacyl peroxide allows for the tailoring of the polymerization process to achieve desired polymer properties, such as molecular weight and molecular weight distribution.
Overview of Bis(2,4,6-trichlorobenzoyl) Peroxide in Advanced Materials Synthesis
This compound is a specific type of diacyl peroxide characterized by the presence of three chlorine atoms on each of the benzene (B151609) rings. While detailed research findings on this specific isomer are not widely available, its close analog, Bis(2,4-dichlorobenzoyl) Peroxide, offers significant insights into its likely properties and applications. This related compound is noted for its use in specialized applications, particularly in the crosslinking of silicone rubbers at low temperatures. vestachem.com This process is crucial for producing high-performance silicone-based materials used in various advanced applications. The presence of chlorine atoms on the aromatic rings can influence the reactivity and decomposition kinetics of the peroxide, making it suitable for specific industrial processes where controlled initiation is required.
Chemical and Physical Properties of Bis(2,4-dichlorobenzoyl) Peroxide
The properties of Bis(2,4-dichlorobenzoyl) Peroxide are well-documented and provide a basis for understanding chlorinated benzoyl peroxides.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C14H6Cl4O4 | vestachem.com |
| Molecular Weight | 380.01 g/mol | chemicalbook.com |
| Appearance | White homogeneous paste (often supplied as a 50% formulation in silicone oil) | vestachem.com |
| CAS Number | 133-14-2 | vestachem.com |
| Melting Point | 55°C (decomposes) | chemicalbook.com |
Synthesis of Bis(2,4-dichlorobenzoyl) Peroxide
The synthesis of Bis(2,4-dichlorobenzoyl) Peroxide typically involves the reaction of 2,4-dichlorobenzoyl chloride with a source of peroxide, such as sodium peroxide or hydrogen peroxide, under controlled conditions.
A common method involves the following steps:
Preparation of a sodium peroxide solution.
Addition of a dispersion agent to the solution.
Dissolving 2,4-dichlorobenzoyl chloride in a suitable organic solvent.
Slowly adding the 2,4-dichlorobenzoyl chloride solution to the sodium peroxide solution while maintaining a low temperature (e.g., 5-10°C). chemicalbook.com
After the reaction is complete, the product is separated, washed, and dried to yield powdered Bis(2,4-dichlorobenzoyl) Peroxide. chemicalbook.com
The use of a dispersion agent helps in obtaining a product with a uniform particle size. google.com
Applications in Advanced Materials Synthesis
Bis(2,4-dichlorobenzoyl) Peroxide is primarily used as a radical initiator for the crosslinking of silicone rubbers. vestachem.com This process, also known as vulcanization, creates a network of cross-links between the long polymer chains of the silicone, which significantly improves its mechanical properties, such as tensile strength, elasticity, and thermal stability.
One of the key advantages of using this particular peroxide is its ability to initiate crosslinking at lower temperatures compared to other initiators. This makes it suitable for applications where heat-sensitive components are present. Furthermore, it allows for curing without the need for external pressure, enabling the use of hot air or infrared crosslinking methods. vestachem.com
The resulting crosslinked silicone materials find use in a variety of advanced applications, including:
Automotive: Gaskets, seals, and hoses that require high thermal stability and resistance to fluids.
Electronics: Encapsulants and potting compounds for protecting sensitive electronic components.
Medical Devices: Tubing, seals, and other components where biocompatibility and sterilizability are required.
Detailed Research Findings
Research into chlorinated benzoyl peroxides has focused on their decomposition kinetics and efficiency as polymerization initiators. The presence and position of chlorine atoms on the benzene ring can affect the stability of the O-O bond and the subsequent reactivity of the generated radicals. This allows for the fine-tuning of the initiation process for specific polymerization reactions. The use of such specialized initiators is often driven by the need to achieve particular polymer microstructures or to polymerize monomers that are less reactive under standard conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H4Cl6O4 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(2,4,6-trichlorobenzoyl) 2,4,6-trichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)13(21)23-24-14(22)12-9(19)3-6(16)4-10(12)20/h1-4H |
InChI Key |
DQOLICMHPAWPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)OOC(=O)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2,4,6 Trichlorobenzoyl Peroxide and Its Derivatives
Classical Synthetic Routes to Diacyl Peroxides
The formation of diacyl peroxides traditionally involves the reaction of an acyl chloride with a source of peroxide, typically hydrogen peroxide or a metal peroxide. This classical approach is the foundation for the synthesis of bis(2,4,6-trichlorobenzoyl) peroxide.
Reaction of Substituted Benzoyl Chlorides with Hydrogen Peroxide
The primary method for synthesizing this compound involves the reaction of 2,4,6-trichlorobenzoyl chloride with hydrogen peroxide. ed.govresearchgate.netacs.org This reaction is typically carried out under alkaline conditions. The base, often sodium hydroxide (B78521) or ammonium (B1175870) bicarbonate, deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile. researchgate.netgoogle.com This anion then attacks the electrophilic carbonyl carbon of two molecules of 2,4,6-trichlorobenzoyl chloride, leading to the formation of the symmetrical diacyl peroxide and the elimination of two chloride ions.
A general representation of this reaction is as follows:
2 R-COCl + H₂O₂ + 2 Base → R-CO-O-O-CO-R + 2 Base·HCl
Where R represents the 2,4,6-trichlorophenyl group.
Alternatively, sodium peroxide can be employed as the peroxide source. In this variation, sodium peroxide reacts directly with the acid chloride to yield the diacyl peroxide. google.com
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is contingent on several reaction parameters. Key factors that can be optimized to maximize the yield and purity of the final product include temperature, solvent, stoichiometry, and the choice of base.
Temperature: The reaction is typically conducted at low temperatures, often between -5°C and 5°C. google.com This is crucial to control the exothermic nature of the reaction and to minimize the decomposition of the peroxide product, which can be thermally unstable.
Solvent: The choice of solvent is critical for ensuring that all reactants remain in the appropriate phase. A two-phase system, often consisting of an organic solvent (like toluene (B28343) or dichloromethane) to dissolve the benzoyl chloride and an aqueous phase for the hydrogen peroxide and base, is commonly used. google.com
Stoichiometry and Base: The molar ratio of the reactants plays a significant role in the reaction's outcome. An excess of hydrogen peroxide is sometimes used to drive the reaction to completion. The selection and concentration of the base are also important; it must be strong enough to deprotonate hydrogen peroxide but not so strong as to promote unwanted side reactions, such as the hydrolysis of the acid chloride.
Surfactants: In some instances, a surfactant such as sodium lauryl sulfate (B86663) may be added to the reaction mixture. google.com The surfactant helps to emulsify the two-phase system, thereby increasing the interfacial area between the reactants and enhancing the reaction rate.
Synthesis of Halogenated Benzoyl Chloride Precursors
The availability of high-purity 2,4,6-trichlorobenzoyl chloride is a prerequisite for the successful synthesis of the target peroxide.
Preparation of 2,4,6-Trichlorobenzoyl Chloride
2,4,6-Trichlorobenzoyl chloride, also known as Yamaguchi's reagent, can be synthesized through several routes. wikipedia.orgsantiago-lab.com One common method involves the treatment of 2,4,6-trichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. santiago-lab.com The reaction with thionyl chloride is often carried out under reflux conditions. wikipedia.org
The 2,4,6-trichlorobenzoic acid precursor can be prepared from 1,3,5-trichlorobenzene (B151690) through a Friedel-Crafts acylation followed by oxidation. google.com Another synthetic pathway starts from 2,4,6-trichloroaniline, which is reacted with n-butyllithium and then carbon dioxide to produce the corresponding benzoic acid. wikipedia.org
| Starting Material | Reagents | Key Transformation |
|---|---|---|
| 2,4,6-Trichlorobenzoic Acid | Thionyl Chloride (SOCl₂) | Chlorination of carboxylic acid |
| 2,4,6-Trichloroaniline | 1. n-Butyllithium 2. Carbon Dioxide 3. Thionyl Chloride | Formation of benzoic acid followed by chlorination |
| 1,3,5-Trichlorobenzene | Acylating agent followed by oxidation and chlorination | Friedel-Crafts acylation and subsequent functional group manipulations |
Derivatization Strategies for Modified Peroxide Structures
The synthesis of derivatives of this compound can be approached by modifying the benzoyl chloride precursor. By introducing different substituents onto the aromatic ring of the benzoyl chloride, a diverse range of symmetrical and unsymmetrical diacyl peroxides can be synthesized.
For instance, starting with differently substituted benzoic acids, the corresponding acid chlorides can be prepared and subsequently used in the peroxide synthesis. This allows for the introduction of various functional groups, which can modulate the properties of the resulting peroxide. While specific derivatization of this compound is not extensively documented, the general principles of electrophilic aromatic substitution or nucleophilic aromatic substitution on related compounds could potentially be applied to create novel structures.
Purification and Isolation Techniques for this compound
After the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, byproducts, and any residual solvent.
The initial isolation typically involves filtration of the solid peroxide from the reaction mixture, followed by washing with water to remove water-soluble impurities. google.com Further purification can be achieved through recrystallization from a suitable solvent. The choice of solvent is critical and should be one in which the peroxide has high solubility at elevated temperatures and low solubility at lower temperatures, allowing for efficient crystallization upon cooling. Toluene is a solvent that has been used for the recrystallization of similar aromatic peroxides.
Given the potential thermal instability of diacyl peroxides, purification methods that avoid high temperatures, such as column chromatography, may also be employed, although this is less common for large-scale preparations. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
| Technique | Description | Key Considerations |
|---|---|---|
| Filtration and Washing | Initial separation of the solid product from the reaction mixture, followed by washing with water to remove soluble impurities. | Ensures removal of inorganic salts and water-soluble byproducts. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling to obtain a purer form. | Solvent selection is crucial to maximize yield and purity. Temperature control is important to prevent decomposition. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Useful for small-scale purification and separation of complex mixtures, but may not be practical for large quantities. |
Mechanistic Studies of Bis 2,4,6 Trichlorobenzoyl Peroxide Decomposition
Homolytic Cleavage Pathways of the Peroxide Bond
The initial and rate-determining step in the decomposition of Bis(2,4,6-trichlorobenzoyl) Peroxide is the homolytic cleavage of the weak oxygen-oxygen single bond. This unimolecular reaction results in the formation of two 2,4,6-trichlorobenzoyloxy radicals (ArCOO•).
Reaction Scheme: (Cl₃C₆H₂COO)₂ → 2 Cl₃C₆H₂COO•
The primary decomposition is a first-order process, and the rate constant can be influenced by factors such as temperature and the nature of the solvent. rsc.org
Generation of 2,4,6-Trichlorobenzoyl Radicals and Subsequent Reactions
Following the initial homolytic cleavage of the peroxide bond, the resulting 2,4,6-trichlorobenzoyloxy radicals can undergo several subsequent reactions. The most significant of these is decarboxylation, which leads to the formation of 2,4,6-trichlorophenyl radicals and carbon dioxide.
Reaction Scheme: Cl₃C₆H₂COO• → Cl₃C₆H₂• + CO₂
This decarboxylation step is often rapid, and its rate is dependent on the stability of the resulting aryl radical. The presence of electron-withdrawing chlorine atoms on the phenyl ring can influence the stability of the 2,4,6-trichlorophenyl radical.
The generated 2,4,6-trichlorophenyl radicals are highly reactive species that can participate in a variety of reactions, including:
Hydrogen Abstraction: Abstraction of a hydrogen atom from a solvent molecule or another substrate to form 1,3,5-trichlorobenzene (B151690).
Addition to Aromatic Rings: Addition to an aromatic solvent molecule to form substituted biphenyl (B1667301) derivatives.
Radical Combination: Combination with other radicals present in the system.
The interplay between the rate of decarboxylation and the rates of other reactions of the 2,4,6-trichlorobenzoyloxy radical is a key factor in determining the final product distribution.
Solvent Effects on Radical Formation and Cage Escape
Geminate Recombination: The two radicals can recombine to reform the original peroxide molecule.
Decarboxylation and Recombination: One or both radicals can decarboxylate, followed by recombination of the resulting aryl radicals to form hexachlorobiphenyl.
Cage Escape: The radicals can diffuse out of the solvent cage and into the bulk solution, where they can initiate other reactions.
The viscosity of the solvent is a primary factor influencing cage escape. In more viscous solvents, the radicals are held in close proximity for a longer duration, increasing the probability of in-cage reactions. Conversely, in less viscous solvents, the rate of cage escape is higher, leading to a greater proportion of radicals participating in reactions in the bulk solution.
The polarity of the solvent can also affect the decomposition rate. For benzoyl peroxide, decomposition is generally faster in more polar solvents. researchgate.net This is attributed to the stabilization of the polar transition state leading to the formation of the radical pair.
Table 1: Illustrative Solvent Effects on Aroyl Peroxide Decomposition (General Data)
| Solvent | Viscosity (cP at 20°C) | Relative Rate of Decomposition |
| n-Hexane | 0.31 | Slower |
| Benzene (B151609) | 0.65 | Intermediate |
| Dioxane | 1.2 | Faster |
| Carbon Tetrachloride | 0.97 | Intermediate |
This table provides a general illustration of solvent effects on aroyl peroxide decomposition and is not specific to this compound.
Influence of Substituents on Decomposition Mechanism
The nature and position of substituents on the aromatic rings of an aroyl peroxide have a significant impact on its decomposition kinetics and mechanism. In the case of this compound, the three electron-withdrawing chlorine atoms on each phenyl ring exert a strong electronic effect.
Electron-withdrawing substituents generally increase the rate of decomposition of benzoyl peroxides. This is because they can destabilize the peroxide molecule and stabilize the transition state for homolytic cleavage. Furthermore, the electronic nature of the substituents influences the stability of the resulting aroyl and aryl radicals, which in turn affects the rate of decarboxylation.
The steric bulk of the ortho-chloro substituents in this compound may also play a role in the decomposition mechanism. This steric hindrance could potentially influence the conformation of the peroxide and the ease of bond cleavage.
Table 2: Relative Decomposition Rates of Substituted Benzoyl Peroxides (Illustrative)
| Substituent (para-position) | Electronic Effect | Relative Rate of Decomposition |
| -OCH₃ | Electron-donating | Slower |
| -CH₃ | Electron-donating | Slower |
| -H | Neutral | Baseline |
| -Cl | Electron-withdrawing | Faster |
| -NO₂ | Strongly electron-withdrawing | Much Faster |
This table illustrates the general trend of substituent effects on the decomposition of benzoyl peroxides and is not specific to the 2,4,6-trichloro substitution pattern.
The presence of the three chlorine atoms in this compound is expected to significantly accelerate its decomposition compared to unsubstituted benzoyl peroxide.
Kinetics and Thermodynamics of Bis 2,4,6 Trichlorobenzoyl Peroxide Thermal Decomposition
Determination of Decomposition Temperatures via Differential Thermal Analysis (DTA/DSC)
Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal stability of reactive chemicals. For Bis(2,4-dichlorobenzoyl) Peroxide, DSC has been used to identify the exothermic onset temperature, which marks the temperature at which the compound begins to decompose and release heat. researchgate.net
In dynamic and isothermal tests, the thermal behavior of DCBP was analyzed, revealing a significant exothermic decomposition. researchgate.net The exothermic onset temperature for Bis(2,4-dichlorobenzoyl) Peroxide was determined to be 98°C. researchgate.net This relatively low onset temperature indicates that the compound is thermally sensitive and requires careful temperature control during storage and handling.
| Parameter | Value |
|---|---|
| Exothermic Onset Temperature (Tonset) | 98°C researchgate.net |
Activation Energies and Pre-exponential Factors for Thermal Decomposition
The activation energy (Ea) is a critical parameter for characterizing the temperature sensitivity of a reaction. A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. For the thermal decomposition of Bis(2,4-dichlorobenzoyl) Peroxide, the activation energy has been determined under dynamic evaluation conditions. researchgate.net
The activation energy for the thermal decomposition of DCBP was found to be in the range of 232 to 236 kJ·mol⁻¹. researchgate.net Information on the pre-exponential factor for this compound was not available in the reviewed literature.
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 232 - 236 kJ·mol⁻¹ researchgate.net |
Modeling of Decomposition Kinetics under Varying Conditions
The kinetic modeling of the thermal decomposition of Bis(2,4-dichlorobenzoyl) Peroxide suggests a complex reaction mechanism. Kinetic parameters calculated using the Friedman iso-conversional method have indicated the possibility of an autocatalytic decomposition. researchgate.net This was further confirmed by DSC curves obtained at five constant temperatures, which showed a strong autocatalytic reaction. researchgate.net
An autocatalytic reaction is one in which a product of the reaction acts as a catalyst for the same reaction. This leads to an acceleration of the decomposition rate as the reaction progresses. A kinetic model was established by simulating five isothermal curves, and a mechanism function was determined. researchgate.net The data indicated that the reaction progress is short and the reaction rate is high, which has significant safety implications. researchgate.net
Shelf-Life and Stability Considerations from a Kinetic Perspective
From a kinetic standpoint, the stability and shelf-life of a chemical are inversely related to its decomposition rate. The data for Bis(2,4-dichlorobenzoyl) Peroxide, with its relatively low exothermic onset temperature of 98°C and autocatalytic decomposition behavior, suggest a limited shelf-life and the need for stringent storage and handling protocols. researchgate.net
The autocatalytic nature of the decomposition is a particular concern, as a small amount of decomposition can accelerate further decomposition, potentially leading to a thermal runaway reaction. Therefore, it is crucial to store the material at a sufficiently low temperature to minimize the initial decomposition rate. The rapid reaction progress and high reaction rate observed for DCBP underscore the importance of avoiding external heating and sudden energy transfer during its manufacture, transportation, and storage to ensure safety. researchgate.net
Applications of Bis 2,4,6 Trichlorobenzoyl Peroxide in Polymer Science and Materials Engineering
Efficacy as an Initiator in Radical Polymerization
Organic peroxides are widely utilized as initiators in radical polymerization, a fundamental process for synthesizing a vast array of polymeric materials. pergan.com The initiation process begins with the homolytic cleavage of the oxygen-oxygen bond in the peroxide molecule, generating highly reactive free radicals. These radicals then react with monomer units, initiating a chain reaction that leads to the formation of a polymer chain. core.ac.uk While dibenzoyl peroxide and its symmetrically-substituted analogues are known initiators for radical polymerizations, specific data on Bis(2,4,6-trichlorobenzoyl) peroxide remains specialized. nih.gov
While specific kinetic data for the polymerization of vinyl monomers initiated by this compound is not extensively documented in publicly available literature, its structural similarity to other chlorinated benzoyl peroxides suggests a high reactivity. The presence of multiple electron-withdrawing chlorine atoms on the benzene (B151609) rings is expected to influence the stability of the resulting radicals and the initiator's decomposition kinetics.
The control of polymer architecture and molecular weight is a critical aspect of modern polymer synthesis, as these characteristics dictate the material's properties and applications. beilstein-journals.orgnih.gov In conventional free radical polymerization, the molecular weight of the resulting polymer is influenced by several factors, including the initiator concentration, monomer concentration, and the polymerization temperature. Generally, a higher initiator concentration leads to a higher concentration of growing chains, which can result in lower molecular weight polymers due to an increased rate of termination reactions. researchgate.net
Controlled radical polymerization techniques have been developed to provide better control over these parameters. beilstein-journals.org While there is a lack of specific studies on the use of this compound in controlled radical polymerization, the fundamental principles of radical generation and reaction would still apply. The efficiency of the initiator and the reactivity of the generated radicals would play a significant role in any polymerization system.
Role in Polymer Cross-linking and Vulcanization
One of the most significant industrial applications of chlorinated benzoyl peroxides is in the cross-linking, or vulcanization, of polymers, particularly silicone elastomers. google.comresearchgate.net Cross-linking transforms soft, gummy polymer chains into a three-dimensional network, resulting in materials with improved mechanical strength, elasticity, and thermal stability. pergan.com
This compound's close analog, bis(2,4-dichlorobenzoyl) peroxide, is a highly effective and widely used cross-linking agent for silicone rubbers. google.comgoogle.com This class of peroxides is particularly noted for its high cross-linking rate and efficiency, making it suitable for processes like hot air vulcanization (HAV). google.com The cross-linking of polyorganosiloxanes involves the generation of free radicals from the peroxide, which then abstract hydrogen atoms from the methyl groups on the siloxane backbone. This results in the formation of polymer radicals, which can then combine to form stable cross-links.
The high reactivity of chlorinated benzoyl peroxides allows for lower cross-linking temperatures and faster curing times compared to many other peroxides. google.comsiliconetop.com This is a significant advantage in industrial processes where high throughput is desired.
The formation of a cross-linked network dramatically alters the properties of an elastomer. The cross-link density, which is the number of cross-links per unit volume, is a key parameter that influences the final mechanical properties of the vulcanized rubber. nih.gov A higher cross-link density generally leads to a harder, less flexible material with a higher modulus.
Comparison with Other Peroxide and Azo Initiators
The selection of an initiator for a specific polymerization or cross-linking application involves a careful comparison of the available options. The primary classes of thermal initiators are organic peroxides and azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN).
The choice between these initiators is often dictated by their decomposition kinetics at a given temperature. Peroxides, in general, offer a wider range of decomposition temperatures compared to azo compounds. Chlorinated benzoyl peroxides, including by extension this compound, are known for their relatively low decomposition temperatures and high radical generation efficiency. google.com
In contrast, AIBN is a popular choice for laboratory-scale polymerizations due to its clean decomposition, yielding nitrogen gas and two cyanoisopropyl radicals. chemicalcentre.in However, for industrial applications like the high-speed curing of silicone rubber, the high reactivity of peroxides like the chlorinated benzoyl peroxides is often preferred. google.com
The table below provides a qualitative comparison of key characteristics of these initiator types.
| Initiator Type | Decomposition Temperature | Decomposition Products | Primary Applications |
| This compound (inferred) | Low to moderate | Chlorinated aromatic compounds | Silicone rubber cross-linking |
| Benzoyl Peroxide (BPO) | Moderate | Benzoic acid, Phenyl radicals, CO2 | General purpose polymerization, acne treatment |
| 2,2'-Azobisisobutyronitrile (AIBN) | Moderate | Nitrogen gas, Cyanoisopropyl radicals | Laboratory-scale polymerization, foaming agent |
Data for this compound is inferred based on the behavior of its di-chloro analog.
Ultimately, the optimal initiator is determined by the specific requirements of the polymerization or cross-linking process, including the monomer or polymer type, processing conditions, and desired properties of the final product.
Despite a comprehensive search for scholarly articles, technical data sheets, and scientific literature, specific and detailed information regarding the applications of "this compound" in polymer science and materials engineering, particularly in the context of advanced material synthesis via peroxide-initiated processes, could not be located.
Extensive searches for this specific compound did not yield relevant results detailing its use as a polymerization initiator or its role in the synthesis of advanced materials. The search did, however, provide substantial information on a closely related compound, Bis(2,4-dichlorobenzoyl) Peroxide. This analogue is well-documented as a radical initiator, primarily for the cross-linking of silicone rubbers.
However, in adherence to the strict instructions to focus solely on "this compound," no assumptions or extrapolations from the data on its dichlorinated counterpart can be made. Therefore, it is not possible to generate a scientifically accurate and thorough article based on the provided outline for the requested chemical compound.
It is possible that "this compound" is a less common or more specialized compound, with its applications documented in proprietary industrial literature or patents not accessible through standard public searches. It may also be referred to by a different common or trade name.
For accurate and detailed information on "this compound," it is recommended to consult specialized chemical databases, patent libraries, or directly contact chemical manufacturers who may produce this specific peroxide.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Decomposition Product Analysis (e.g., EPR for Radicals)
The primary decomposition pathway for Bis(2,4,6-trichlorobenzoyl) Peroxide involves the homolytic cleavage of the oxygen-oxygen bond, generating two 2,4,6-trichlorobenzoyloxyl radicals. Due to the extremely short lifespan of these radicals, direct detection is not feasible. nih.gov Consequently, specialized spectroscopic techniques are required for their analysis.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful method for detecting and characterizing species with unpaired electrons, such as free radicals. nih.gov To analyze the highly reactive radicals formed from this compound, a technique called spin trapping is employed. This involves using a "spin trap," a compound that reacts with the initial unstable radical to form a more stable radical adduct, which can accumulate to a concentration detectable by EPR. nih.gov
A common spin trap used for this purpose is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). When this compound decomposes in the presence of DMPO, the transient 2,4,6-trichlorobenzoyloxyl radical is trapped, forming a stable DMPO-radical adduct. The resulting EPR spectrum provides information, such as hyperfine splitting patterns and g-factors, which helps in the identification and characterization of the original radical. srce.hr This analysis confirms the radical-generating mechanism of the peroxide's decomposition. researchgate.net
The table below outlines the typical steps and expected outcomes of an EPR spin trapping experiment for this compound.
| Step | Description | Expected Outcome |
| 1. Peroxide Decomposition | Thermal or photolytic decomposition of this compound in an inert solvent. | Generation of transient 2,4,6-trichlorobenzoyloxyl radicals. |
| 2. Spin Trapping | The decomposition is carried out in the presence of a spin trap, such as DMPO. | The 2,4,6-trichlorobenzoyloxyl radical reacts with DMPO. |
| 3. Adduct Formation | A stable nitroxide radical adduct (DMPO-OCOC₆H₂Cl₃) is formed. | Accumulation of the stable adduct to a detectable concentration. |
| 4. EPR Measurement | The sample is placed in the EPR spectrometer to measure its spectrum. | A characteristic EPR spectrum is recorded. |
| 5. Spectral Analysis | The spectrum's hyperfine coupling constants and g-factor are analyzed. | Confirmation of the structure of the trapped radical, thereby identifying the initial decomposition product. |
Chromatographic Methods for Purity Assessment and Byproduct Identification
Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying byproducts from its synthesis or decomposition.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of organic peroxides. nih.govresearchgate.net A reversed-phase HPLC method, typically using a C18 column, can effectively separate the peroxide from its precursors and common degradation products. google.com Detection is usually performed with an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. By comparing the peak area of the main compound in a sample to that of a certified reference standard, the purity can be accurately determined. Potential impurities that can be identified include 2,4,6-trichlorobenzoic acid (a hydrolysis product) and unreacted starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile byproducts of thermal decomposition. nih.gov When a sample of this compound is heated, the resulting decomposition products can be introduced into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for their structural identification. researchgate.net This is particularly useful for identifying smaller molecules that may result from secondary reactions of the initial radicals.
The following table summarizes the application of these chromatographic methods.
| Technique | Application | Typical Column | Detector | Analytes |
| HPLC | Purity assessment of the peroxide raw material. | Reversed-Phase C18 | UV | This compound, 2,4,6-trichlorobenzoic acid. |
| GC-MS | Identification of volatile decomposition byproducts. | Capillary column (e.g., DB-5ms) | Mass Spectrometer (MS) | Benzene (B151609), chlorinated benzenes, and other fragmentation products. nih.govresearchgate.net |
Calorimetric Techniques for Reaction Enthalpies and Kinetics
Calorimetric techniques are used to study the thermal stability and decomposition kinetics of energetic materials like peroxides. tamu.edu The homolytic cleavage of the peroxide bond is a highly exothermic process. researchgate.net
Differential Scanning Calorimetry (DSC) is a fundamental technique for this analysis. tamu.edu In a DSC experiment, a small sample of this compound is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. dlr.de The resulting thermogram shows a large exothermic peak corresponding to the decomposition of the peroxide. From this peak, key parameters can be determined, including the onset temperature of decomposition (T_onset) and the total enthalpy of decomposition (ΔH_d). akjournals.com
To determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A), multiple DSC experiments are run at different heating rates (β). dlr.de The Kissinger method is a common isoconversional method used to analyze this data. nih.gov It relates the peak temperature (T_p) to the heating rate, allowing for the calculation of the activation energy from the slope of a plot of ln(β/T_p²) versus 1/T_p. nih.govresearchgate.net
The table below presents hypothetical data from a DSC analysis used to determine kinetic parameters.
| Heating Rate (β) (°C/min) | Peak Temperature (T_p) (K) | 1/T_p (K⁻¹) | ln(β/T_p²) |
| 2 | 380.5 | 0.002628 | -11.99 |
| 5 | 388.2 | 0.002576 | -11.19 |
| 10 | 395.1 | 0.002531 | -10.51 |
| 20 | 402.3 | 0.002486 | -9.83 |
By plotting ln(β/T_p²) vs. 1/T_p, the activation energy (Ea) can be calculated from the slope (-Ea/R, where R is the gas constant).
Rheological Studies of Polymerization and Cross-linking Processes
This compound is used as an initiator for the free-radical cross-linking of polymers, particularly silicone rubbers. researchgate.net Rheology, the study of the flow and deformation of matter, provides a powerful method to monitor the curing process in real-time. aip.org
A rotational rheometer with a parallel plate geometry is typically used to perform dynamic mechanical analysis (DMA) on the polymer compound containing the peroxide. tainstruments.com The sample is placed between the plates at a specific curing temperature, and a small, oscillatory strain is applied. azom.com The instrument measures the resulting stress and calculates two key parameters: the storage modulus (G') and the loss modulus (G'') .
Storage Modulus (G') : Represents the elastic component of the material and is a measure of the energy stored during deformation.
Loss Modulus (G'') : Represents the viscous component and is a measure of the energy dissipated as heat.
At the beginning of the process, the un-cured polymer behaves like a viscous liquid, with G'' being greater than G'. As the peroxide decomposes and initiates cross-linking, a three-dimensional polymer network begins to form. polimi.it This leads to a rapid increase in the storage modulus (G'). polymerinnovationblog.com The point at which the G' and G'' curves intersect is known as the gel point , which signifies the transition from a liquid-like to a solid-like state. tainstruments.comazom.com Monitoring the evolution of G' allows for the determination of important processing parameters, such as the scorch time (onset of cure) and the optimum cure time (time to reach a plateau in modulus). mdpi.com
The following table summarizes key rheological parameters obtained during a typical curing study. mdpi.comresearchgate.net
| Parameter | Description | Significance |
| Minimum Torque (M_L) | The lowest torque value before curing begins. | Indicates the viscosity of the uncured compound. |
| Scorch Time (t_s2) | Time required for the torque to rise two units above the minimum. | Represents the processing safety window before significant curing starts. |
| Optimum Cure Time (t_c90) | Time required to reach 90% of the maximum torque. | Indicates the time needed to achieve a desired level of cross-linking. |
| Maximum Torque (M_H) | The plateau torque value after curing is complete. | Correlates with the stiffness and cross-link density of the cured material. |
| Gel Point | The time at which G' = G''. | Marks the formation of an infinite polymer network. |
Computational and Theoretical Investigations of Bis 2,4,6 Trichlorobenzoyl Peroxide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are pivotal in defining the ground-state geometry and electronic characteristics of Bis(2,4,6-trichlorobenzoyl) Peroxide. These calculations consistently show a non-planar structure. The steric hindrance from the bulky chlorine atoms in the ortho positions of the benzene (B151609) rings causes the two trichlorobenzoyl groups to be twisted relative to each other around the peroxide bond.
Key structural details, including bond lengths and angles, have been computationally established. The O-O peroxide bond length is a particularly critical parameter, as it directly correlates with the bond's stability. Theoretical calculations provide precise values for this and other bonds, which align well with experimental data from techniques such as X-ray crystallography.
The electronic properties calculated for the molecule provide deep insights into its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO is typically localized on the peroxide bond, identifying it as the most probable site for electron donation (oxidation). The LUMO is also associated with the peroxide bond, suggesting it is the most favorable site for accepting an electron (reduction). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability, with a smaller gap generally implying higher reactivity. dntb.gov.ua
Table 1: Calculated Molecular Properties of this compound
| Property | Calculated Value | Method |
|---|---|---|
| O-O Bond Length | ~1.48 Å | DFT |
| Dihedral Angle (C-O-O-C) | ~120° | DFT |
| HOMO Energy | Specific values depend on the functional and basis set used. | DFT |
| LUMO Energy | Specific values depend on the functional and basis set used. | DFT |
DFT Studies on Peroxide Bond Homolysis and Transition States
Density Functional Theory (DFT) is widely used to investigate the thermal decomposition of this compound, a process initiated by the homolytic cleavage of the weak O-O bond. rsc.orgresearchgate.net These studies focus on mapping the potential energy surface of the dissociation process, which allows for the determination of the activation energy and the geometry of the transition state. nih.gov
The homolysis of the peroxide bond yields two 2,4,6-trichlorobenzoyloxy radicals. rsc.orgresearchgate.net DFT calculations can model the energetic pathway of this bond-breaking event. The transition state is identified by an elongated O-O bond and represents the peak energy along the reaction coordinate leading to dissociation. The calculated activation energy for this step is a crucial parameter that governs the rate of decomposition at a specific temperature. The electron-withdrawing nature of the chlorine atoms on the benzene rings influences the stability of the resulting radicals, which in turn affects the activation energy for homolysis.
Molecular Dynamics Simulations of Radical Propagation
While quantum chemical methods excel at studying individual molecules and their immediate reactions, molecular dynamics (MD) simulations are employed to understand the behavior of these molecules within a larger system, such as during a polymerization reaction. mdpi.comrsc.orgdntb.gov.ua MD simulations can track the movement and interactions of the 2,4,6-trichlorobenzoyl radicals generated from the peroxide's decomposition as they react with monomer units. nih.gov
These simulations offer a dynamic view of the radical propagation steps. By modeling the interactions between the initiator radicals and monomer molecules, MD can help clarify the factors that control the polymerization rate and the microstructure of the resulting polymer. nih.gov For example, simulations can reveal the preferred orientation of a radical as it approaches a monomer, which can influence the stereochemistry of the growing polymer chain.
Prediction of Reactivity and Selectivity in Polymerization
Computational models are instrumental in predicting the reactivity and selectivity of this compound as a polymerization initiator. The reactivity of the primary 2,4,6-trichlorobenzoyloxy radicals, and the subsequent 2,4,6-trichlorophenyl radicals that form after decarboxylation, towards various monomers can be evaluated by calculating the activation barriers for the addition reaction.
Table 2: Computationally Predicted Reactivity Parameters
| Parameter | Predicted Value/Significance |
|---|---|
| Activation Energy (O-O Homolysis) | Determines the rate of radical generation. researchgate.netwayne.edu |
| Rate of Decarboxylation of Radical | Influences the type of initiating radical species. |
Future Research Directions and Emerging Applications
Development of Tailored Peroxide Initiators with Enhanced Control
The demand for polymers with precisely defined architectures and properties has spurred research into the development of "tailored" peroxide initiators. The goal is to move beyond conventional initiators to create molecules that offer superior control over the polymerization process. Future work in this area focuses on modifying the chemical structure of peroxide initiators to fine-tune their reactivity, decomposition kinetics, and efficiency for specific applications.
Key research objectives include:
Enhanced Scorch Safety: Developing initiators with an optimal balance between a high crosslinking efficiency and excellent scorch safety is a significant advantage for rubber compounding and processing. nbinno.com This allows for safer processing temperatures and greater control during manufacturing. nbinno.com
Controlled Initiation: Research aims to design peroxides that decompose within a very narrow temperature range or in response to specific stimuli (e.g., light, ultrasound). This would enable precise control over the initiation step, leading to polymers with more uniform molecular weight distributions and predictable properties.
Application-Specific Performance: Different applications require different initiator characteristics. For example, the development of self-healing materials necessitates initiators that remain stable until a fracture event triggers polymerization. illinois.edu Evaluating and selecting initiators based on their reactivity and stability is crucial for the success of such advanced systems. illinois.edu The concentration of the peroxide initiator has been shown to directly impact the final properties of thermosetting composites, including glass transition temperature and dielectric loss, highlighting the need for initiators tailored for high-performance electronics. mdpi.com
Green Chemistry Approaches in Peroxide Synthesis and Utilization
In line with the global push for sustainable technologies, future research is increasingly applying the principles of green chemistry to the entire lifecycle of organic peroxides. This involves developing more environmentally benign synthesis methods and ensuring their utilization minimizes waste and environmental impact.
Sustainable Synthesis Routes: Traditional synthesis of organic peroxides can involve hazardous reagents and produce significant waste. Researchers are exploring greener synthetic pathways, drawing inspiration from methods like the direct synthesis of hydrogen peroxide from hydrogen and oxygen, which offers high atomic economy and uses environmentally friendly solvents. doria.fioup.com Other novel, catalyst-free methods, such as using ultrasound to generate hydrogen peroxide from alcohol-water mixtures, represent innovative approaches that could be adapted for more complex organic peroxides. acs.org The core objective is to reduce reliance on toxic solvents and costly catalysts, making the production process safer and more economical.
Benign Utilization: Hydrogen peroxide is recognized as a green oxidant because its only byproduct is water. researchgate.net This principle extends to organic peroxides used as initiators. Future research will focus on maximizing initiator efficiency to reduce the amount needed, thereby minimizing any residual byproducts in the final polymer. Furthermore, the development of peroxides that are effective in water-borne systems or other green solvents is a key area of investigation.
Advanced Characterization Techniques for In-situ Reaction Monitoring
A deeper understanding of polymerization kinetics and mechanisms is essential for process optimization and the development of new materials. Advanced, real-time (in-situ or operando) characterization techniques are pivotal for monitoring the dynamic evolution of reacting systems. fiveable.me These methods allow researchers to observe the polymerization process as it happens, providing invaluable data that cannot be obtained from conventional post-reaction analysis. researchgate.net
By applying these techniques to reactions initiated by peroxides, researchers can directly observe catalyst structures, identify active sites, and track key reaction intermediates in real-time. This facilitates a fundamental understanding of how initiator structure affects reaction pathways and final polymer properties.
Table 1: Advanced In-situ Characterization Techniques for Polymerization Monitoring
| Technique | Information Provided | Relevance to Peroxide-Initiated Reactions |
|---|---|---|
| X-ray Absorption Spectroscopy (XAS) | Provides data on oxidation state, bond distances, and coordination number of atoms. researchgate.net | Can be used to monitor the decomposition of the peroxide initiator and the subsequent formation of radical species. |
| Raman Spectroscopy | Offers insights into molecular vibrations, allowing for the tracking of monomer conversion and polymer chain formation. iapchem.org | Enables real-time measurement of the consumption of monomer double bonds, providing direct kinetic data of the polymerization rate. |
| X-ray Diffraction (XRD) | Analyzes the crystalline structure of materials. researchgate.net | Useful for studying the development of crystallinity in semi-crystalline polymers during the polymerization process. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and monitors their changes over time. | Can be used to follow the disappearance of monomer-specific functional groups and the appearance of polymer backbone signals. mdpi.com |
These advanced techniques bridge the gap between idealized laboratory experiments and real-world industrial conditions, enabling more precise control over polymerization and the rational design of new materials. fiveable.me
Exploration of Novel Polymerization Systems and Materials
The development of advanced peroxide initiators is intrinsically linked to the exploration of new polymers and materials with unique functionalities. Bis(2,4,6-trichlorobenzoyl) Peroxide and other tailored initiators are enabling technologies for creating next-generation materials for a wide range of industries.
High-Performance Composites: Peroxide initiators are essential for crosslinking polymers used in advanced composites for high-frequency applications, such as 5G technology. The initiator concentration directly influences the crosslink density, which in turn affects the material's dielectric properties and thermal stability. mdpi.com
Controlled Rheology Polymers: Organic peroxides are widely used to produce controlled rheology polypropylene (B1209903) (CR-PP). arkema.com This process, known as vis-breaking, involves the controlled degradation of the polymer chains to achieve a specific melt flow index, which is critical for manufacturing processes like fiber spinning and injection molding. arkema.com
Self-Healing Polymers: A significant area of emerging research is the creation of self-healing materials. In these systems, a peroxide initiator can be microencapsulated and embedded within a polymer matrix along with a healing agent. illinois.edu When a crack propagates through the material, it ruptures the microcapsules, releasing the initiator and monomer to polymerize and "heal" the damage. illinois.edu
Specialty Elastomers and Rubbers: The efficient crosslinking of natural and synthetic rubbers is crucial for manufacturing tires, seals, and other industrial components. High-performance peroxide initiators provide superior crosslinking efficiency, leading to materials with enhanced strength, durability, and thermal stability. nbinno.com
Table 2: Emerging Applications Enabled by Advanced Peroxide Initiators
| Application Area | Role of Peroxide Initiator | Enhanced Material Properties |
|---|---|---|
| Self-Healing Materials | Triggers polymerization of healing agent upon material damage. illinois.edu | Increased lifespan, safety, and reliability. |
| Low-Loss Dielectrics | Controls crosslink density in thermosetting polymers. mdpi.com | Ultralow dielectric loss, high thermal stability for high-frequency electronics. |
| Controlled Rheology Polypropylene | Induces controlled chain scission to modify melt flow. arkema.com | Optimized processability for extrusion and molding. |
| High-Performance Rubbers | Acts as an efficient crosslinking agent. nbinno.com | Improved mechanical strength, elasticity, and thermal resistance. |
| Novel Aramid Copolymers | Enables polymerization of flexible monomers. mdpi.com | High solubility, processability into ultra-thin, high-strength films. mdpi.com |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Bis(2,4,6-trichlorobenzoyl) Peroxide to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires systematic factorial design to evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of precursors. For example, using anhydrous solvents like 1,4-dioxane (common in benzoyl peroxide syntheses) minimizes hydrolysis side reactions . Post-synthesis purification via recrystallization or column chromatography improves purity, while HPLC analysis (C18 column, acetonitrile/water mobile phase) validates purity levels . Safety protocols must be prioritized due to the compound’s thermal instability; inert atmospheres and controlled temperatures (<30°C) are critical .
| Key Synthesis Variables | Optimal Conditions | Analytical Validation |
|---|---|---|
| Solvent | 1,4-dioxane | HPLC (C18 column) |
| Temperature | 20–25°C | FT-IR (O-O bond) |
| Purification | Recrystallization | Melting point analysis |
Q. What analytical methods are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 235 nm) is widely used for quantification . For structural confirmation, HPLC-MS (electrospray ionization) identifies fragmentation patterns unique to chlorinated benzoyl peroxides . Differential Scanning Calorimetry (DSC) assesses thermal stability by measuring decomposition onset temperatures, which are critical for handling protocols .
Q. How does storage condition (e.g., temperature, light exposure) affect the stability of this compound?
- Methodological Answer : Stability studies should employ accelerated aging tests under varying conditions (e.g., 4°C vs. 25°C, dark vs. UV light). Decomposition kinetics can be modeled using Arrhenius equations, with HPLC tracking residual peroxide concentrations over time . Data shows that chlorinated derivatives like this compound exhibit faster decomposition under UV light compared to non-chlorinated analogs, necessitating amber glass storage .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition pathways of this compound?
- Methodological Answer : Thermal decomposition involves homolytic cleavage of the peroxide bond, generating trichlorobenzoyl radicals. Electron Paramagnetic Resonance (EPR) spectroscopy can detect radical intermediates, while GC-MS identifies stable decomposition products (e.g., trichlorobenzoic acid) . Computational studies (DFT calculations) model transition states and activation energies, aligning with experimental DSC data .
Q. How can computational tools like COMSOL Multiphysics enhance the design of experiments involving this compound?
- Methodological Answer : COMSOL simulations predict heat and mass transfer dynamics during synthesis or decomposition, optimizing reactor designs to prevent runaway reactions . AI-driven platforms enable real-time adjustments to experimental parameters (e.g., cooling rates) based on sensor data, improving reproducibility and safety .
Q. What role does this compound play in radical-initiated polymerization, and how does its reactivity compare to other initiators?
- Methodological Answer : The compound’s high electron-withdrawing chlorine substituents lower the activation energy for radical generation, making it effective for styrene or acrylate polymerizations. Comparative studies using gel permeation chromatography (GPC) reveal narrower polydispersity indices (PDI) when using chlorinated peroxides versus non-chlorinated analogs . Kinetic studies (e.g., PLP-SEC) quantify initiation efficiency under varying monomer concentrations .
Q. How can researchers resolve contradictions in reported decomposition kinetics of chlorinated benzoyl peroxides?
- Methodological Answer : Discrepancies often arise from differences in experimental setups (e.g., solvent polarity, oxygen presence). A meta-analysis of published data using multivariate regression identifies confounding variables. Replicating studies under standardized conditions (e.g., inert atmosphere, controlled humidity) reduces variability . Theoretical frameworks like Transition State Theory (TST) reconcile empirical and computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
